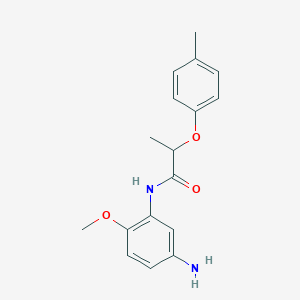

N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-propanamide

Descripción

N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-propanamide is a propanamide derivative featuring a 5-amino-2-methoxyphenyl group linked via an amide bond to a propanamide backbone substituted with a 4-methylphenoxy moiety.

Propiedades

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(4-methylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11-4-7-14(8-5-11)22-12(2)17(20)19-15-10-13(18)6-9-16(15)21-3/h4-10,12H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKMDKBPEJAMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501194419 | |

| Record name | N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019359-61-5 | |

| Record name | N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019359-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-propanamide, a compound with the molecular formula C₁₇H₂₀N₂O₃ and a molecular weight of 300.36 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₃ |

| Molecular Weight | 300.36 g/mol |

| CAS Number | 1019359-61-5 |

| MDL Number | MFCD09997180 |

The biological activity of N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-propanamide is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. Its structure suggests potential interactions with enzymes and receptors that play crucial roles in cancer cell proliferation and apoptosis.

Target Enzymes and Pathways

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression associated with tumor suppression.

- Thymidylate Synthase : This enzyme is essential for DNA synthesis; inhibition can lead to reduced proliferation of cancer cells.

- Telomerase : Targeting telomerase may induce apoptosis in cancer cells by shortening telomeres.

Structure-Activity Relationship (SAR)

The structure of N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-propanamide indicates that the presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The amino group may facilitate hydrogen bonding with biological targets, enhancing binding affinity.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that derivatives similar to N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-propanamide exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) cells. The IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL, indicating potent anticancer properties .

-

Molecular Docking Studies :

- Molecular docking simulations have shown that this compound can effectively bind to the active sites of target enzymes such as thymidylate synthase and HDACs, suggesting a mechanism for its anticancer activity . The binding affinities were calculated using MMGBSA methods, revealing favorable interactions that support further development as an anticancer agent.

- Pharmacokinetics :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-propanamide has been investigated for its potential therapeutic effects. Its interactions with specific molecular targets such as receptors and enzymes can lead to modulation of biological pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which could be useful in treating metabolic disorders.

- Receptor Modulation : It has shown potential to bind to neurotransmitter receptors, suggesting possible analgesic effects that warrant further pharmacological profiling.

Neurotropic Effects

Research indicates that similar compounds can enhance neurite outgrowth in neuronal cultures. This suggests that N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-propanamide may have applications in neurodegenerative disease treatments by promoting neuronal growth and repair.

Antimicrobial Activity

Studies have pointed towards the antimicrobial properties of this compound, indicating its effectiveness against various bacterial strains. This positions it as a candidate for developing new antimicrobial agents.

Neurite Outgrowth Enhancement

In vitro studies have demonstrated that compounds similar to N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-propanamide significantly enhance neurite length and branching in neuronal cultures like PC12 cells. This suggests potential applications in therapies aimed at neurodegenerative conditions.

Antitumor Activity

Preliminary investigations into the antitumor properties of this compound indicate that it may inhibit tumor cell proliferation. Further studies are needed to elucidate the mechanisms involved and establish a comprehensive understanding of its anticancer potential.

Enzyme Interaction Studies

The compound has been utilized as a building block for synthesizing more complex molecules aimed at studying enzyme interactions. These studies are critical for understanding its therapeutic potential and the biochemical pathways it may influence.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Amino and Methoxy Positioning

- N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide (): Replaces the methoxy group at position 2 with a methyl group.

- N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide (): Substitutes methoxy with fluorine at position 2. Fluorine’s electronegativity could enhance metabolic stability but reduce hydrogen-bonding capacity compared to methoxy .

Halogenated Derivatives

- N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide (): Incorporates 2,4-dichlorophenoxy and 2-fluoro substituents. Increased lipophilicity (Cl, F) may improve membrane permeability but raise toxicity risks .

Phenoxy Group Modifications

Methyl vs. Bulkier Alkyl Groups

- N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide (): Replaces 4-methylphenoxy with 4-isopropylphenoxy. The isopropyl group’s steric bulk could hinder binding in sterically sensitive targets .

Chlorinated Phenoxy Groups

Backbone and Functional Group Alterations

- N-(5-Amino-2-methoxyphenyl)-4-(diethylamino)butanamide (): Propanamide backbone extended to butanamide with a diethylamino group. Increased chain length and basicity may alter pharmacokinetics (e.g., absorption, half-life) .

Key Physicochemical Parameters

*Calculated based on analogous structures where direct data were unavailable.

Métodos De Preparación

Alkylation of Phenols with Haloalkanoates

The phenoxypropanoic acid moiety is prepared by nucleophilic substitution of a phenol with a haloalkanoate ester, followed by saponification to yield the acid.

- Step 1: Reaction of 4-methylphenol (p-cresol) with ethyl 2-bromopropionate in the presence of a base (e.g., potassium carbonate) to afford ethyl 2-(4-methylphenoxy)propanoate.

- Step 2: Hydrolysis (saponification) of the ester under basic conditions (e.g., NaOH in aqueous ethanol) to yield 2-(4-methylphenoxy)propanoic acid.

This approach is supported by a well-established protocol for phenoxyalkanoic acid synthesis, which allows variation of the phenol substituents to tune biological activity.

Variation of Phenoxy Substituents

Studies have shown that substituents on the phenoxy ring significantly affect biological activity. The 4-methyl substituent is introduced via the choice of phenol starting material (4-methylphenol). Attempts to replace chloro substituents with other groups (e.g., fluoro) resulted in reduced activity, indicating the importance of maintaining specific substituents for activity.

Preparation of the Aromatic Amine Component

The aromatic amine, 5-amino-2-methoxyaniline, can be prepared or sourced commercially. The 5-amino and 2-methoxy substituents on the aniline ring are critical for the compound's activity and must be preserved during synthesis.

Amide Bond Formation

Coupling Methods

The final step involves coupling the 2-(4-methylphenoxy)propanoic acid with 5-amino-2-methoxyaniline to form the amide linkage.

- Activation of the Acid: The carboxylic acid is typically activated using coupling reagents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or mixed anhydrides.

- Amide Formation: The activated acid reacts with the aromatic amine under mild conditions to yield the target amide.

This method is standard for amide synthesis in medicinal chemistry and allows for high yields and purity.

Alternative Solid-Phase Synthesis

Patent literature describes solid-phase synthesis techniques for related amides, involving stepwise assembly on a resin support, allowing for facile purification and automation. However, for this specific compound, solution-phase synthesis remains the preferred method due to the nature of the starting materials.

Stereochemical Considerations

The α-position of the amide (the carbon adjacent to the carbonyl in the propanamide) is chiral. Enantiomerically pure forms can be synthesized by starting from chiral ethyl lactate derivatives via Mitsunobu reactions to introduce the phenoxy group with stereochemical control.

Summary Table of Preparation Steps

| Step | Reaction Type | Reactants | Conditions/Notes | Product |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 4-methylphenol + ethyl 2-bromopropionate | Base (K2CO3), solvent (acetone or DMF), reflux | Ethyl 2-(4-methylphenoxy)propanoate |

| 2 | Saponification (hydrolysis) | Ethyl ester + NaOH (aqueous ethanol) | Room temperature or reflux | 2-(4-methylphenoxy)propanoic acid |

| 3 | Amide coupling | 2-(4-methylphenoxy)propanoic acid + 5-amino-2-methoxyaniline | Coupling agent (e.g., DCC), solvent (DCM), room temp | N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-propanamide |

Research Findings and Optimization

- The nature of substituents on both the phenoxy and aniline rings critically influences the biological activity of the compound.

- Attempts to modify the phenoxy ring substituents (e.g., replacing chloro groups with fluoro) led to decreased potency, emphasizing the need for precise substituent control.

- The use of chiral starting materials allows for the synthesis of enantiomerically pure compounds, which may have different biological activities.

- The coupling step is generally high-yielding and can be optimized by choice of coupling reagents and solvents to minimize side reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-propanamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via amide coupling reactions. For example, coupling 5-amino-2-methoxyaniline with 2-(4-methylphenoxy)propanoyl chloride in anhydrous dichloromethane, using triethylamine as a base. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane). Purity ≥95% is achievable with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 6.8–7.3 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 2.3 ppm (methylphenoxy group) .

- IR : Confirm amide bond (C=O stretch at ~1650 cm⁻¹) and aromatic C-O-C (1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS expected m/z ~342 [M+H]⁺ .

Q. What are the primary safety protocols for handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse with water for 15 minutes. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Strategies :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling to improve amino group reactivity .

- Solvent Optimization : Compare DMF vs. THF for solubility and reaction efficiency .

- Table :

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 78 | 92 |

| THF | 65 | 89 |

| DCM | 72 | 95 |

| Data from scaled-up trials (1 mol scale) . |

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data?

- Approach :

- Standardized Assays : Use MTT assays for cytotoxicity (IC₅₀ values) against consistent cell lines (e.g., HeLa, MCF-7) .

- Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities .

- Dose-Response Studies : Evaluate activity across 0.1–100 μM ranges to identify threshold effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Docking Studies : Use AutoDock Vina to simulate binding to COX-2 or EGFR kinases. Key interactions: hydrogen bonding with methoxy groups and hydrophobic interactions with methylphenoxy moieties .

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA = 85 Ų) and blood-brain barrier penetration .

Q. What strategies mitigate degradation during long-term stability studies?

- Solutions :

- Storage Conditions : Lyophilization increases stability (≥12 months at -20°C vs. 6 months at 4°C) .

- Degradation Pathways : HPLC-MS identifies hydrolysis of the amide bond as the primary degradation route under acidic conditions (pH <3) .

Contradiction Analysis & Methodological Gaps

Q. Why do some studies report antimicrobial activity while others show no efficacy?

- Analysis : Discrepancies may arise from:

- Strain Variability : Test against standardized ATCC strains (e.g., E. coli 25922) rather than clinical isolates .

- Culture Conditions : Anaerobic vs. aerobic environments impact compound efficacy .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.